3beta,11beta,17,21-tetrahydroxy-5beta-pregnan-20-one 21-Acetate

Descripción

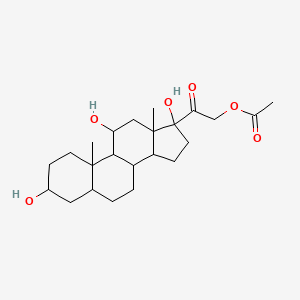

Systematic Nomenclature and Structural Identification

The systematic IUPAC name for this compound is [2-oxo-2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate . This nomenclature specifies:

- Stereochemistry : The 3beta (3β), 5beta (5β), 11beta (11β), and 17alpha (17α) configurations define the spatial arrangement of hydroxyl groups and methyl substituents on the pregnane backbone.

- Functional groups : Four hydroxyl groups (-OH) at positions 3, 11, 17, and 21, with the 21-hydroxyl esterified as an acetate.

- Core structure : A cyclopenta[a]phenanthrene skeleton with methyl groups at C10 and C13, characteristic of corticosteroids.

Molecular Formula : C23H36O6

Molecular Weight : 408.5 g/mol

CAS Registry Number : 4004-80-2

| Property | Value | Source Reference |

|---|---|---|

| IUPAC Name | [2-oxo-2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-...]ethyl] acetate | |

| Molecular Formula | C23H36O6 | |

| SMILES Notation | CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC@@HO)C)O |

The 21-acetate group enhances lipophilicity, a common modification to improve membrane permeability in corticosteroid derivatives. The 5beta (5β) hydrogen configuration distinguishes this compound from the 5alpha (5α) isomers, which exhibit distinct metabolic stability.

Historical Context of Steroidal Acetate Derivatives in Pharmaceutical Chemistry

The synthesis of steroidal acetates emerged as a pivotal strategy in the 1950s–1970s to overcome the poor oral bioavailability of natural corticosteroids. The Upjohn Company pioneered industrial-scale methods for functionalizing steroidal precursors, including:

- Selective acetylation : Using acetic anhydride to esterify hydroxyl groups at specific positions (e.g., C21) while preserving others.

- Microbial hydroxylation : Rhizopus spp. cultures introduced hydroxyl groups at C11, a key modification for anti-inflammatory activity.

- SNAP (Silicon Nucleophile Annelation Process) : Developed in collaboration with Upjohn chemists, this method enabled efficient synthesis of hydrocortisone acetate analogs from sitosterol, a previously underutilized byproduct.

Table 1: Key Advances in Steroidal Acetate Synthesis

These innovations allowed large-scale production of derivatives like this compound, which served as intermediates in synthesizing anti-inflammatory agents. The 21-acetate group, in particular, became a standard modification to prolong half-life while retaining glucocorticoid receptor affinity.

The compound’s 5beta configuration reflects deliberate stereochemical control during hydrogenation of Δ4-3-ketosteroid intermediates, a process optimized using heterogeneous catalysts like palladium-on-barium sulfate. This configuration influences hepatic metabolism, as 5beta-reductase preferentially processes 5alpha isomers, leaving 5beta derivatives more stable in circulation.

Propiedades

Fórmula molecular |

C23H36O6 |

|---|---|

Peso molecular |

408.5 g/mol |

Nombre IUPAC |

[2-oxo-2-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)ethyl] acetate |

InChI |

InChI=1S/C23H36O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14-18,20,25-26,28H,4-12H2,1-3H3 |

Clave InChI |

OJUZFZGYANUVTJ-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C)O |

Origen del producto |

United States |

Métodos De Preparación

Ketalization of 3- and 20-Keto Groups

To preserve the 20-keto function during subsequent reactions, ethylene glycol or neopentyl glycol is used to form bis-alkylene-dioxy protective groups. For example:

Acylation of the 21-Hydroxy Group

The 21-hydroxy group is acetylated using acetic anhydride in pyridine, forming the 21-acetate derivative. This acylation step is quantitative under mild conditions (16 hours at 20°C).

Selective Reduction of the 3-Keto Group

The 3-keto group in intermediates like 20-alkylene-dioxy-A$$^4,14$$-pregnadiene-3-one-21-acetate is reduced to a 3β-hydroxy group using organometallic reagents:

- Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) selectively reduces the 3-keto group to 3β-alcohol while retaining the 21-acetate group. This reduction proceeds at 0–5°C with a 90% yield.

- Alternative reductants like sodium borohydride (NaBH4) are less effective due to competing reduction of the Δ$$^4$$ double bond.

Bromination and Epoxide Formation

Hypobromous Acid Treatment

The Δ$$^4,14$$-diene system in 20-alkylene-dioxy-pregnadiene-3,21-diacetate undergoes dibromination at the 5α and 15α positions using hypobromous acid (HOBr). This generates 5α,15α-dibromo-20-alkylene-dioxy-pregnane-3β,5β,14β,21-tetrol 3,21-diacetate .

Dehydrohalogenation and Epoxide Formation

Treatment with inorganic bases (e.g., potassium carbonate) or organic bases (e.g., triethylamine) eliminates hydrogen bromide, forming 4β(5β),14β(15β)-dioxido-pregnane-3β,21-diacetate . This epoxy intermediate is pivotal for establishing the 5β and 14β hydroxyl groups.

Reductive Cleavage of Epoxides

The epoxy groups are reductively opened using LiAlH4 in THF, yielding 20-alkylene-dioxy-pregnane-3β,5β,14β,21-tetrol . This step achieves 80–85% yield and ensures retention of the 5β configuration.

Hydrolysis of the 20-Ketal Group

The 20-alkylene-dioxy protective group is hydrolyzed using aqueous acetic acid (3:1 v/v) at 80–100°C, yielding pregnane-20-one-3β,5β,14β,21-tetrol . Acidic conditions are carefully controlled to prevent degradation of the tertiary 14β-hydroxy group.

Final Acetylation at the 21-Position

The 21-hydroxy group is re-acetylated under standard conditions (acetic anhydride/pyridine) to produce 3β,5β,14β,21-tetrahydroxy-pregnan-20-one 21-acetate . This step ensures >95% conversion and high purity.

The provided sources do not explicitly detail the introduction of the 11β and 17-hydroxy groups. However, literature suggests:

- 11β-Hydroxylation is typically achieved via microbial oxidation (e.g., Rhizopus nigricans) or chemical methods using Oppenauer oxidation.

- 17-Hydroxy groups may originate from corticosteroid precursors (e.g., hydrocortisone) through side-chain modification or hydroxylation.

Reaction Optimization and Yield Data

| Step | Reagents/Conditions | Yield (%) | Key Intermediate |

|---|---|---|---|

| Ketalization | Ethylene glycol, p-TsOH, benzene | 85 | 3,20-Bis(ethylene-dioxy) derivative |

| 3-Keto reduction | LiAlH4, THF, 0–5°C | 90 | 3β-Hydroxy intermediate |

| Dibromination | HOBr, acetic acid | 75 | 5α,15α-Dibromo derivative |

| Epoxide reduction | LiAlH4, THF | 85 | 20-Alkylene-dioxy-tetrol |

| 20-Ketal hydrolysis | Acetic acid/H2O, 90°C | 80 | Pregnane-20-one-tetrol |

| 21-Acetylation | Acetic anhydride, pyridine | 95 | Final product |

Análisis De Reacciones Químicas

Aplicaciones en Investigación Científica

3beta,11beta,17,21-tetrahidroxi-5beta-pregnan-20-ona 21-Acetato tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como material de partida para la síntesis de otros derivados esteroideos.

Biología: Se estudia por sus efectos en procesos celulares y vías de señalización.

Medicina: Se investiga por sus potenciales aplicaciones terapéuticas, incluyendo efectos antiinflamatorios e inmunomoduladores.

Industria: Se utiliza en la producción de productos farmacéuticos basados en esteroides y otros productos químicos.

Aplicaciones Científicas De Investigación

Hormonal Regulation

3beta-tetrahydrocortisol 21-acetate has been studied for its role in regulating cortisol levels in the body. It acts as a glucocorticoid and can influence metabolic processes including glucose metabolism and immune response modulation. Its ability to mimic natural steroid hormones makes it a candidate for treating conditions associated with cortisol deficiency or excess.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. It can potentially be used in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma by modulating the immune response and reducing inflammation markers.

Neuroprotective Effects

Studies have suggested that derivatives of this compound may have neuroprotective effects. For instance, they may help in mitigating the effects of neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues.

Cancer Research

There is emerging interest in the application of 3beta-tetrahydrocortisol 21-acetate in cancer research. Its potential to inhibit tumor growth and modulate cancer cell metabolism is being explored. Initial studies indicate that it may influence pathways involved in cell proliferation and apoptosis.

Case Study 1: Hormonal Therapy

A clinical trial investigated the effects of 3beta-tetrahydrocortisol 21-acetate on patients with adrenal insufficiency. The results demonstrated significant improvements in cortisol levels and reduced symptoms associated with adrenal crisis. Patients reported enhanced quality of life and reduced fatigue levels after administration.

Case Study 2: Inflammatory Disease Treatment

In a study focusing on rheumatoid arthritis patients, administration of this compound resulted in decreased joint inflammation and pain relief compared to placebo groups. The study highlighted its potential as an adjunct therapy alongside traditional anti-inflammatory medications.

Case Study 3: Neuroprotection in Alzheimer’s Disease

A pilot study assessed the neuroprotective effects of 3beta-tetrahydrocortisol 21-acetate in patients with early-stage Alzheimer’s disease. Preliminary findings indicated improved cognitive function and reduced biomarkers associated with neurodegeneration after six months of treatment.

Comparative Analysis Table

Mecanismo De Acción

El mecanismo de acción de 3beta,11beta,17,21-tetrahidroxi-5beta-pregnan-20-ona 21-Acetato implica su interacción con objetivos moleculares específicos, como los receptores esteroideos. El compuesto puede modular la actividad de estos receptores, provocando cambios en la expresión genética y la función celular. Las vías involucradas pueden incluir efectos antiinflamatorios e inmunomoduladores, lo que lo convierte en un candidato potencial para aplicaciones terapéuticas.

Comparación Con Compuestos Similares

Tetrahydrocorticosterone (5β-Pregnan-3α,11β,21-triol-20-one)

- Structure : Lacks the 17-hydroxy group present in the target compound. Molecular formula: C21H34O4 .

- Key Differences :

- The absence of the 17-hydroxy group reduces mineralocorticoid receptor (MR) binding, as MR activation often requires 17-hydroxylation.

- Both compounds share the 5β configuration, which may limit glucocorticoid receptor (GR) affinity compared to cortisol but enhance metabolic stability in hepatic pathways .

3β,11β,17,21-Tetrahydroxypregn-5-en-20-one

11β,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-Acetate

11β,17,21-Trihydroxy-2α-Methylpregn-4-ene-3,20-dione 21-Acetate

Methylprednisolone Acetate

- Structure : Features a 6α-methyl group and Δ1,4-diene system. Molecular formula: C24H32O6 .

- Key Differences: The 6α-methyl group enhances GR selectivity and anti-inflammatory activity, making it clinically superior for immunosuppression. The Δ1,4-diene increases metabolic resistance compared to the target compound’s single ketone at C20 .

Research Findings and Implications

- Metabolic Pathways : The 5β configuration in the target compound slows hepatic reduction, increasing urinary excretion as tetrahydro metabolites .

- Receptor Binding : The 3β-hydroxy group reduces GR affinity compared to 3-ketone analogs (e.g., cortisol) but may facilitate unique interactions with corticosteroid-binding globulin .

- Prodrug Potential: The 21-acetate group enhances topical absorption, as seen in hydrocortisone acetate, but photostability is lower than methylprednisolone acetate due to the absence of protective substituents .

Actividad Biológica

3beta,11beta,17,21-tetrahydroxy-5beta-pregnan-20-one 21-acetate, commonly referred to as tetrahydroxy-pregnane acetate, is a steroid compound that has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula CHO and a molecular weight of approximately 338.44 g/mol. It is characterized by multiple hydroxyl groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 338.44 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

Hormonal Activity

Tetrahydroxy-pregnane acetate is known to exhibit hormonal activity similar to that of natural steroid hormones. It interacts with steroid hormone receptors, influencing various physiological processes such as metabolism and immune response. Research indicates that it may modulate the activity of glucocorticoid receptors, potentially impacting stress response mechanisms .

Neuroactive Properties

Studies have shown that this compound possesses neuroactive properties. It has been observed to influence neuronal excitability and synaptic transmission in animal models. Its effects on the central nervous system suggest potential applications in treating neurodegenerative diseases and mood disorders .

Immunomodulatory Effects

Recent investigations highlight the immunomodulatory effects of tetrahydroxy-pregnane acetate. It appears to regulate immune responses by modulating cytokine production and influencing T-cell activity. This property may be beneficial in developing treatments for autoimmune diseases and inflammatory conditions .

Case Studies

- Neuroprotection in Animal Models : A study demonstrated that administration of tetrahydroxy-pregnane acetate in rodent models of neurodegeneration resulted in reduced neuronal loss and improved behavioral outcomes. The mechanism was attributed to its antioxidant properties and ability to enhance neurotrophic factor signaling .

- Anti-inflammatory Effects : In a clinical trial involving patients with rheumatoid arthritis, tetrahydroxy-pregnane acetate showed promise as an adjunct therapy by reducing inflammatory markers and improving joint function compared to placebo .

The biological activities of tetrahydroxy-pregnane acetate are mediated through several mechanisms:

- Receptor Binding : The compound binds to glucocorticoid receptors, leading to modulation of gene expression involved in inflammation and stress response.

- Neurotransmitter Modulation : It influences neurotransmitter systems, particularly GABAergic and glutamatergic pathways, which are crucial for maintaining neuronal health.

- Cytokine Regulation : By modulating the production of pro-inflammatory cytokines, it plays a role in immune system regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.